molecular formula C8H8O3S B2507254 2-Hydroxy-3-(methylthio)benzoic acid CAS No. 67127-64-4

2-Hydroxy-3-(methylthio)benzoic acid

Cat. No.: B2507254
CAS No.: 67127-64-4
M. Wt: 184.21
InChI Key: TZRMFKCHBWZNIF-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(methylthio)benzoic acid is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

2-Hydroxy-3-(methylthio)benzoic acid derivatives have been explored for their antibacterial properties. A study synthesized novel ester/hybrid derivatives of 3-Hydroxy benzoic acid, testing their potential as antibacterial agents. This research indicates the possibility of using these derivatives as chemotherapeutic agents in new drug candidates (Satpute, Gangan, & Shastri, 2018).

Metal Complex and Coordination Polymers

The compound has been employed in the synthesis of metal complexes and coordination polymers, demonstrating interesting properties like fluorescence emission and potential as gas sensors. For instance, a study involving (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid synthesized discrete molecular complexes and coordination polymers with cobalt, copper, and zinc, highlighting their structural and functional properties (Rad et al., 2016).

Polymer Doping

Research on polyaniline doped with benzoic acid and its derivatives, including 2-hydroxybenzoic acid, has shown promising results in the field of advanced technologies. These compounds modify the properties of polyaniline, affecting its conductivity and thermal stability (Amarnath & Palaniappan, 2005).

Biosynthesis of Natural Products

The biosynthesis of 3,5-AHBA-derived natural products, which are related to this compound, has been a subject of study. These compounds are precursors for a variety of significant natural products, including ansamycins and mitomycins, pointing to their relevance in biochemical pathways (Kang, Shen, & Bai, 2012).

Crystal Structure Analysis

Studies on the crystal structures of related benzoic acid derivatives have provided insights into the molecular configurations and intermolecular interactions, contributing to our understanding of molecular architecture and potential applications (Suchetan et al., 2016).

Synthesis of Metal Complexes

The synthesis of metal complexes with derivatives of 2-hydroxybenzoic acid is an area of interest, particularly in understanding their structure and potential applications in areas like DNA binding and biological activity (Singh, Singh, & Singh, 2014).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been studied for their role as corrosion inhibitors. Their efficacy in protecting metals like steel in acidic environments has been demonstrated, which is valuable for industrial applications (Arrousse et al., 2021).

Antifungal Activity

The derivatives of 2-Hydroxy benzoic acid have been investigated for their antifungal properties, contributing to the development of new antimicrobial agents (Patel & Patel, 2010).

Safety and Hazards

The safety data sheet for a related compound, 3-(Methylthio)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Benzoic acid derivatives, including 2-hydroxy-3-(methylthio)benzoic acid, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

This compound, like other phenolic compounds, is likely involved in the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds. The compound may also affect other biochemical pathways, leading to downstream effects on various physiological processes.

Pharmacokinetics

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This process could potentially influence the bioavailability of this compound.

Result of Action

It’s known that benzoic acid derivatives can cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored at room temperature , suggesting that higher temperatures might affect its stability.

Properties

IUPAC Name

2-hydroxy-3-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRMFKCHBWZNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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